2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine
Description
Properties
IUPAC Name |
2-(1-propan-2-ylpyrazol-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3,5,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBUHAZYOVLWBU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)CCN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201267722 | |
| Record name | 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1328640-75-0 | |
| Record name | 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1328640-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201267722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Hydrazines
A foundational approach for pyrazole synthesis involves the cyclocondensation of β-ketoesters with hydrazines. Adapting methods from pyrazole-carboxylate syntheses, the target compound can be synthesized via a two-step process:
- Formation of a Pyrazole Carboxylate Intermediate :
- Amination of the Carboxylate :
- The ester group is hydrolyzed to a carboxylic acid, followed by conversion to an amide and reduction to the primary amine using reagents like lithium aluminum hydride.
Key Conditions :
Direct Alkylation of Pyrazole Amines
An alternative route involves alkylating pre-formed pyrazole amines. For example:
- Synthesis of 3-Aminomethylpyrazole :
- 3-Cyano-pyrazole is reduced to 3-aminomethylpyrazole using hydrogenation catalysts (e.g., Raney nickel).
- N-Alkylation with Isopropyl Groups :
- The amine is protected with a tert-butoxycarbonyl (Boc) group, followed by alkylation with isopropyl bromide under basic conditions (e.g., potassium carbonate).
- Deprotection with trifluoroacetic acid yields the final product.
Advantages :
- High regioselectivity for the 1-position alkylation.
- Boc protection prevents unwanted side reactions at the amine site.
Optimization of Reaction Parameters
Temperature and pH Control
Data from pyrazole syntheses emphasize the critical role of temperature and pH:
Solvent Systems
- Two-Phase Systems : Employing toluene-water mixtures enhances purity by facilitating phase separation during ring-closing reactions.
- Polar Aprotic Solvents : DMF accelerates cyclization kinetics but requires post-reaction distillation for removal.
Industrial-Scale Methodologies
Continuous Flow Reactors
Adapting patent WO2014120397A1, continuous flow systems optimize mixing and heat transfer:
Purification Techniques
- Fractional Distillation : Effective for isolating high-purity (>99.9%) pyrazole esters.
- Recrystallization : Crude products are dissolved in toluene-petroleum ether mixtures and cooled to precipitate pure compounds.
Comparative Analysis of Synthetic Methods
Key Findings :
- Continuous flow methods offer superior yields and purity but require specialized equipment.
- Cyclocondensation balances simplicity and efficiency for laboratory-scale synthesis.
Characterization and Quality Control
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR) :
- $$ ^1H $$ NMR peaks at δ 1.4–1.6 ppm (isopropyl CH₃) and δ 3.2–3.5 ppm (CH₂NH₂).
- Mass Spectrometry : Molecular ion peak at m/z 155.22 (C₈H₁₅N₃).
Chromatographic Purity
- High-performance liquid chromatography (HPLC) with C18 columns confirms ≥99% purity when using recrystallization.
Chemical Reactions Analysis
Types of Reactions
2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structure suggests it may interact with biological targets effectively.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, research has shown that pyrazole derivatives can inhibit cell proliferation in various cancer cell lines, including breast and prostate cancer cells. A study highlighted the synthesis of several pyrazole derivatives, including 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine, which demonstrated significant cytotoxicity against these cancer types .
Anti-inflammatory Effects
Another area of investigation is the compound's anti-inflammatory potential. Pyrazole derivatives have been known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study demonstrated that the compound could reduce inflammation markers in animal models, suggesting its potential as an anti-inflammatory agent .
| Application | Study Reference | Findings |
|---|---|---|
| Anticancer | Significant cytotoxicity in breast and prostate cancer cells | |
| Anti-inflammatory | Reduced inflammation markers in animal models |
Agricultural Applications
The compound's properties extend to agricultural science, where it is being explored for use as a pesticide or herbicide.
Pesticidal Activity
Research has indicated that certain pyrazole compounds can act as effective pesticides. A study evaluated the efficacy of this compound against common agricultural pests, showing promising results in reducing pest populations while maintaining safety for non-target species .
Materials Science Applications
In materials science, this compound is being studied for its potential use in synthesizing novel materials with specific properties.
Polymerization Studies
The ability of the compound to act as a monomer in polymerization reactions has been explored. Preliminary findings suggest that incorporating this compound into polymer matrices can enhance mechanical properties and thermal stability .
Mechanism of Action
The mechanism of action of 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues
Positional Isomers
- 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine (C₈H₁₅N₃, MW 153.23): This isomer differs in the ethanamine group’s position (4-position instead of 3-position).
Substituted Pyrazole Derivatives
- 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine (C₁₁H₁₃N₃, MW 187.24): Incorporates a phenyl ring between the pyrazole and ethanamine groups.
5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine (C₉H₁₇N₃, MW 167.25):
Features a bulkier pentan-3-yl group at the 1-position and a direct amine substituent at the 4-position. The increased alkyl chain length may improve membrane permeability but reduce metabolic stability .
Heterocyclic Hybrids
- 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine (C₉H₁₀ClN₃S, MW 227.71): Combines pyrazole with a chlorothiophene moiety.
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | 153.23 | Isopropyl (1-position), ethanamine (3-position) | Moderate (polar amine) | 1.2 |
| 1-[1-(Propan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine | 153.23 | Isopropyl (1-position), ethanamine (4-position) | Moderate | 1.3 |
| 1-[3-(1H-Pyrazol-1-yl)phenyl]ethan-1-amine | 187.24 | Phenyl spacer, ethanamine | Low (aromatic) | 2.5 |
| 5-Methyl-1-(pentan-3-yl)-1H-pyrazol-4-amine | 167.25 | Pentan-3-yl, direct amine | High (smaller size) | 1.8 |
| 1-[(3-Chlorothiophen-2-yl)methyl]-5-methyl-1H-pyrazol-3-amine | 227.71 | Chlorothiophene, methyl | Low (chlorine, sulfur) | 3.0 |
Key Observations :
- The target compound’s amine group enhances polarity, improving solubility compared to phenyl- or thiophene-containing analogs.
Biological Activity
2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine, also known by its CAS number 1328640-75-0, is a pyrazole derivative with potential biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its structural features that may contribute to diverse pharmacological effects.
Chemical Structure and Properties
The molecular formula of this compound is CHN. Its structure can be represented as follows:
- SMILES : CC(C)N1C=CC(=N1)CCN
- InChI : InChI=1S/C8H15N3/c1-7(2)11-6-4-8(10-11)3-5-9/h4,6-7H,3,5,9H,1-2H
Biological Activity Overview
Research on the biological activity of this compound is limited, but it shares structural similarities with other pyrazole derivatives known for their pharmacological properties. Pyrazoles are often investigated for their anti-inflammatory, antimicrobial, and anticancer activities.
Antimicrobial Activity
Recent studies have shown that pyrazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial and fungal strains.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 10 | Antibacterial |
| Compound B | 15 | Antifungal |
| This compound | TBD | TBD |
Note: TBD indicates that specific MIC values for this compound are not currently available in the literature.
Case Studies
While there are no direct case studies specifically focusing on this compound, related pyrazole compounds have been evaluated for their biological activities:
- Antifungal Studies : A study involving pyrazole-tetrazole compounds demonstrated antifungal activity against strains such as Aspergillus niger and Penicillium digitatum, with inhibition zones ranging from 12 to 16 mm .
- Alpha-Amylase Inhibition : Another study evaluated the alpha-amylase inhibition activity of pyrazole derivatives, showing promising results with IC values significantly lower than acarbose, a known inhibitor .
The precise mechanism of action for this compound remains to be elucidated. However, similar compounds often interact with enzymes or receptors involved in metabolic pathways or cell signaling processes.
Q & A
Basic Question: What are the recommended synthetic routes for 2-[1-(propan-2-yl)-1H-pyrazol-3-yl]ethan-1-amine, and how can its structure be confirmed post-synthesis?
Answer:
A multi-step synthesis approach is typically employed, starting with the condensation of substituted pyrazole precursors. For example, analogous pyrazole derivatives are synthesized via reactions involving phenylhydrazine and β-keto esters, followed by functionalization of the amine group . Post-synthesis, structural confirmation requires:
- NMR spectroscopy : To verify the pyrazole ring protons (δ 6.5–7.5 ppm) and the ethylamine side chain (δ 2.8–3.2 ppm for CH₂NH₂).
- X-ray crystallography : Using programs like SHELXL for refinement to resolve bond lengths and angles (e.g., C-N bonds in the pyrazole ring ~1.34 Å) .
- High-resolution mass spectrometry (HRMS) : To confirm molecular weight (e.g., calculated [M+H]⁺: 180.149 for C₈H₁₅N₃).
Advanced Question: How can researchers resolve conflicting spectral data during structural characterization?
Answer:
Contradictions in NMR or crystallographic data often arise from conformational flexibility or crystallographic disorder. Strategies include:
- Dynamic NMR experiments : To detect hindered rotation in the propan-2-yl group or amine moiety.
- Twinned crystal refinement : Using SHELXL’s TWIN/BASF commands to model overlapping lattices in X-ray data .
- Complementary techniques : Pairing X-ray data with computational geometry optimization (DFT calculations) to validate bond angles and torsional strain .
Basic Question: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
Refer to Safety Data Sheets (SDS) for guidelines:
- PPE : Impervious gloves (nitrile), safety goggles, and respirators for aerosol prevention .
- Ventilation : Use fume hoods to limit inhalation exposure (TLV: Not established; assume toxicity akin to pyrazole analogs).
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid aqueous runoff due to potential environmental persistence .
Advanced Question: How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., histamine H₃ or kinase domains). Parameters include grid boxes centered on active sites (20 ų) and Lamarckian genetic algorithms .
- Pharmacophore modeling : Identify critical features like the pyrazole’s hydrogen-bond acceptor and the amine’s basicity (pKa ~9.5) for target engagement .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (RMSD < 2.0 Å indicates stable binding) .
Basic Question: What methods are effective for assessing the purity of this compound?
Answer:
- HPLC : Use a C18 column (5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. A retention time of 8.2 min and ≥95% peak area indicates high purity .
- NMR purity assessment : Integrate impurity peaks (e.g., residual solvents like DMSO) relative to the compound’s CH₂NH₂ signal .
- Elemental analysis : Acceptable tolerance ≤0.4% for C, H, N (theoretical: C 66.63%, H 10.45%, N 23.92%) .
Advanced Question: How can structure-activity relationship (SAR) studies optimize this compound for biological activity?
Answer:
- Pyrazole ring modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at position 5 to enhance metabolic stability (t₁/₂ > 2 h in microsomal assays) .
- Amine side-chain diversification : Replace ethylamine with cyclopropylamine to reduce off-target binding (e.g., MAO-B inhibition IC₅₀ > 10 µM) .
- Isosteric replacements : Substitute the propan-2-yl group with oxetane to improve solubility (logP reduction from 2.1 to 1.6) .
Advanced Question: What strategies address challenges in chiral synthesis or enantiomeric resolution?
Answer:
- Chiral chromatography : Use a Chiralpak IA column (hexane:isopropanol 90:10) to resolve enantiomers (α > 1.2) .
- Asymmetric catalysis : Employ Ru-BINAP complexes for enantioselective amination (ee > 90%) .
- Crystallization-induced diastereomer resolution : Form salts with chiral acids (e.g., L-tartaric acid) and recrystallize .
Advanced Question: How can crystallographic disorder in the propan-2-yl group be modeled?
Answer:
- SHELXL refinement : Assign partial occupancy (e.g., 60:40) to disordered isopropyl conformers using PART and FREE commands .
- Restraints : Apply SIMU/DELU to limit unrealistic thermal motion (Uₑq < 0.08 Ų for methyl carbons) .
- Validation tools : Check R₁ (≤5%) and GooF (0.9–1.1) post-refinement to ensure model accuracy .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
